Increased Lipophilicity Compared to the Unsubstituted Analog Enhances Membrane Permeability Potential
The 2,5-dimethyl substitution on the benzenesulfonamide ring of the target compound increases its computed lipophilicity (XLogP3-AA = 1.6) [1] compared to the unsubstituted analog N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide, which has a predicted XLogP3-AA of approximately 0.9 [2]. This represents a >70% increase in predicted logP, suggesting passively enhanced membrane permeability, a critical factor for intracellular target engagement or blood-brain barrier penetration.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) as a proxy for passive membrane permeability |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide (unsubstituted analog); Predicted XLogP3-AA ~0.9 |
| Quantified Difference | ~0.7 logP units higher (>70% increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07). The comparator value is estimated based on the absence of methyl substituents. |
Why This Matters
For procurement decisions in drug discovery programs targeting intracellular or CNS targets, the enhanced lipophilicity of the 2,5-dimethyl analog provides a measurable advantage in membrane permeability potential, justifying its selection over the unsubstituted version.
- [1] PubChem. (2024). 2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide; CID 852268. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/690246-04-9. View Source
- [2] PubChem. (2024). N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide; CID 425856. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/425856. View Source
